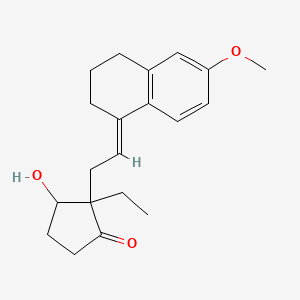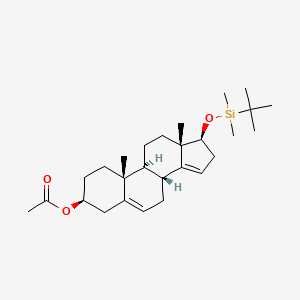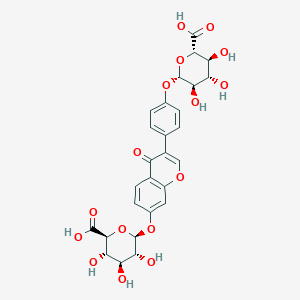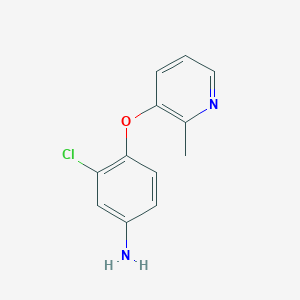
(+/-)-13-Ethyl-17alpha-hydroxy-3-methoxy-8,14-secogona-1,3,5(10),9(11)-tetraen-14-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+/-)-13-Ethyl-17alpha-hydroxy-3-methoxy-8,14-secogona-1,3,5(10),9(11)-tetraen-14-one is a synthetic compound with a complex structure It belongs to the class of secosteroids, which are characterized by a broken ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-13-Ethyl-17alpha-hydroxy-3-methoxy-8,14-secogona-1,3,5(10),9(11)-tetraen-14-one involves multiple steps, starting from simpler steroidal precursors. The process typically includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Methoxylation: Addition of methoxy groups.
Seco-ring formation: Breaking of the steroidal ring to form the secosteroid structure.
Ethylation: Introduction of ethyl groups at designated positions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in controlled environments to maintain the integrity of the compound and to minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
(+/-)-13-Ethyl-17alpha-hydroxy-3-methoxy-8,14-secogona-1,3,5(10),9(11)-tetraen-14-one undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds or ketones to alcohols.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
(+/-)-13-Ethyl-17alpha-hydroxy-3-methoxy-8,14-secogona-1,3,5(10),9(11)-tetraen-14-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of (+/-)-13-Ethyl-17alpha-hydroxy-3-methoxy-8,14-secogona-1,3,5(10),9(11)-tetraen-14-one involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and influencing various biological processes. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Estra-1,3,5(10),9(11)-tetraene-3,17beta-diol: A related compound with similar structural features.
Estra-1,3,5(10),9(11)-tetraene-3,16alpha,17beta-triol: Another structurally similar compound.
Uniqueness
(+/-)-13-Ethyl-17alpha-hydroxy-3-methoxy-8,14-secogona-1,3,5(10),9(11)-tetraen-14-one is unique due to its specific functional groups and secosteroid structure, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C20H26O3 |
|---|---|
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
2-ethyl-3-hydroxy-2-[(2E)-2-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)ethyl]cyclopentan-1-one |
InChI |
InChI=1S/C20H26O3/c1-3-20(18(21)9-10-19(20)22)12-11-14-5-4-6-15-13-16(23-2)7-8-17(14)15/h7-8,11,13,18,21H,3-6,9-10,12H2,1-2H3/b14-11+ |
Clé InChI |
ZXYHLOFRRMDJAQ-SDNWHVSQSA-N |
SMILES isomérique |
CCC1(C(CCC1=O)O)C/C=C/2\CCCC3=C2C=CC(=C3)OC |
SMILES canonique |
CCC1(C(CCC1=O)O)CC=C2CCCC3=C2C=CC(=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9S,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B13842117.png)









![1-[(4-methoxyphenyl)methyl]-6,7-dihydro-5H-indazol-4-one](/img/structure/B13842159.png)
![disodium;(2S,3S,4S,5R,6S)-6-[4-[1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-5-[(2S,3R,4S,5S,6S)-6-carboxylato-3,4,5-trihydroxyoxan-2-yl]oxy-3-methylindol-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13842167.png)

